molecular formula C7H3BrClFO2 B1524280 3-Bromo-5-chloro-2-fluorobenzoic acid CAS No. 1269232-93-0

3-Bromo-5-chloro-2-fluorobenzoic acid

Cat. No.: B1524280
CAS No.: 1269232-93-0
M. Wt: 253.45 g/mol
InChI Key: ZSCAXCZFFCKFAE-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-fluorobenzoic acid (CAS: 1269232-93-0) is a halogenated benzoic acid derivative with the molecular formula C₇H₃BrClFO₂ and a molecular weight of 253.46 g/mol . It features bromine, chlorine, and fluorine substituents at the 3-, 5-, and 2-positions of the aromatic ring, respectively. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules . Commercial suppliers offer it with purities ≥95% and prices around ¥546.00 per gram .

Properties

IUPAC Name

3-bromo-5-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCAXCZFFCKFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679590
Record name 3-Bromo-5-chloro-2-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269232-93-0
Record name 3-Bromo-5-chloro-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-chloro-2-fluorobenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-fluorobenzoic acid typically involves halogenation reactions. One common method is the bromination of 5-chloro-2-fluorobenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-chloro-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-fluorobenzoic acid depends on its specific application. In biochemical studies, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Research Findings and Challenges

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the acidity of the carboxylic group, enhancing reactivity in esterification or amidation reactions .
  • Synthetic Challenges : Simultaneous introduction of bromine, chlorine, and fluorine requires precise control to avoid regiochemical competition, leading to moderate yields in multi-step syntheses .
  • Safety Considerations : Halogenated benzoic acids may pose toxicity risks; proper handling (e.g., PPE, ventilation) is critical, as indicated by safety data sheets for related compounds .

Biological Activity

3-Bromo-5-chloro-2-fluorobenzoic acid (C₇H₃BrClF O₂) is a halogenated benzoic acid derivative that has garnered attention in pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound contains three halogen substituents—bromine, chlorine, and fluorine—positioned on the benzene ring, which may influence its reactivity and interactions with biological systems.

The molecular formula of this compound is C₇H₃BrClF O₂, with a molecular weight of 253.46 g/mol. Its structure includes a carboxylic acid functional group, contributing to its acidic properties and potential interactions with biological macromolecules.

PropertyValue
Molecular FormulaC₇H₃BrClF O₂
Molecular Weight253.46 g/mol
Purity95%
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain halogenated benzoic acids can inhibit the growth of pathogenic bacteria while promoting beneficial microbiota in the gut. The presence of halogens such as bromine and chlorine is believed to enhance the bactericidal effects against specific pathogens without adversely affecting probiotic organisms .

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic properties of halogenated benzoic acids suggest potential applications in cancer therapy. For example, compounds with similar structures have demonstrated selective inhibition of cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines. In vitro studies have reported IC50 values indicating strong inhibitory effects on cell growth, suggesting that further research on this compound could reveal similar anticancer properties .

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or cellular proliferation.
  • Cell Membrane Disruption : The presence of halogens can affect membrane integrity, leading to increased permeability and subsequent cell death in pathogenic microorganisms.
  • Modulation of Signaling Pathways : Similar compounds have been shown to influence key signaling pathways involved in cancer progression, such as apoptosis and cell cycle regulation .

Case Studies

  • Antibacterial Activity : A study on halogenated benzoic acids found that derivatives with bromine and chlorine significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar properties .
  • Anticancer Efficacy : In a comparative study, several halogenated compounds were tested for their cytotoxic effects on breast cancer cell lines. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-chloro-2-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-chloro-2-fluorobenzoic acid

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